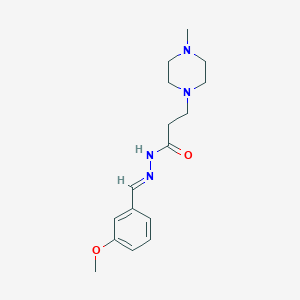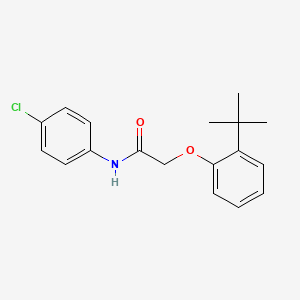
3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinones, including 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone, are synthesized through various chemical reactions, often involving the condensation of N-acyl anthranilic acids with primary aromatic amines. A notable method includes using phosphorus trichloride in dry toluene to synthesize 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones, demonstrating the versatility and potential for modifications in the quinazolinone core structure (Seshavataram & Subba Rao, 1977).
Molecular Structure Analysis
The molecular structure of quinazolinones, including this specific compound, has been extensively studied. Techniques such as density functional theory (DFT) calculations provide insights into the structural properties, bond orders, and charge transfers. For instance, a structural and vibrational study of a closely related compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, highlights the planarity of the quinazoline unit and its electronic characteristics, which are critical for understanding the reactivity and interactions of these molecules (Castillo et al., 2012).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the molecule, significantly affecting its properties and potential applications. The lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, for example, enables the synthesis of a variety of 2-substituted derivatives, showcasing the compound's versatility (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone and related compounds, such as solubility, melting points, and crystalline structure, are pivotal for their practical applications. The crystalline structure, as determined by X-ray diffraction, provides valuable information on the molecular geometry and potential intermolecular interactions, crucial for understanding the compound's behavior in different environments (Priya et al., 2011).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies on derivatives of 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone have shown a range of biological activities, emphasizing the importance of understanding these properties for potential pharmacological applications. For instance, the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates highlight the compound's potential in medicinal chemistry (Hassanzadeh et al., 2019).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTJBZYFBRQWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352311 |
Source


|
| Record name | ST015614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63314-19-2 |
Source


|
| Record name | ST015614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)

![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)
![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
![5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)
![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)